2-amino-N-(4-methoxybenzyl)benzamide
Overview
Description
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through binding to active sites, altering protein conformation, or modulating enzymatic activity
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways. More research is needed to understand the specific pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-methoxybenzylamine with 2-aminobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Carboxylic acids, amides
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-amino-N-(4-methoxybenzyl)benzamide is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methoxybenzamide: Similar structure but lacks the benzyl group, leading to different chemical properties and reactivity.
4-methoxybenzylamine: Contains the methoxybenzyl group but lacks the amide functionality, resulting in different applications and reactivity.
Uniqueness
2-amino-N-(4-methoxybenzyl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHGODWSGIUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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